![molecular formula C15H11ClF4N2OS B2960323 3-allyl-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866143-19-3](/img/structure/B2960323.png)
3-allyl-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Description
3-allyl-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C15H11ClF4N2OS and its molecular weight is 378.77. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Pyrimidine compounds have been found to possess antimicrobial properties, which could be utilized in the development of new antibiotics or antiseptic agents. The structural diversity of pyrimidines allows for the creation of compounds targeting a variety of microbial pathways .
Antiviral Research
Research into antiviral drugs often includes pyrimidine derivatives due to their ability to interfere with viral replication processes. This compound could potentially be applied in the study of novel antiviral therapies .
Cancer Treatment
Pyrimidine structures are exploited in cancer research for their potential as chemotherapeutic agents. They can be designed to target specific cancer cell mechanisms, offering a pathway for personalized medicine approaches .
Anti-inflammatory and Analgesic Development
Pyrimidine analogs have shown promise as anti-inflammatory and analgesic drugs. This compound may contribute to the development of new medications with improved efficacy and reduced side effects .
Anticonvulsant Properties
The pyrimidine scaffold is also explored for its anticonvulsant effects, which could lead to new treatments for epilepsy and other seizure-related disorders .
Cardiovascular Research
In cardiovascular research, pyrimidine derivatives can be used to develop antihypertensive drugs, potentially offering new solutions for managing high blood pressure .
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF4N2OS/c1-2-6-22-13(23)7-12(15(18,19)20)21-14(22)24-8-9-10(16)4-3-5-11(9)17/h2-5,7H,1,6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBZNYKMYNDVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=C(N=C1SCC2=C(C=CC=C2Cl)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone |
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